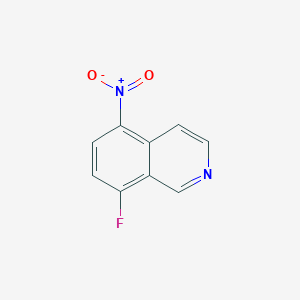

8-Fluoro-5-nitroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYKLIWGJJOFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608515-46-4 | |

| Record name | 8-fluoro-5-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design for 8 Fluoro 5 Nitroisoquinoline

Precursor-Based Approaches to Isoquinoline (B145761) Core Functionalization

The construction of the 8-fluoro-5-nitroisoquinoline molecule often begins with appropriately substituted aromatic precursors, which are then elaborated through a series of reactions to form the desired heterocyclic system.

Multi-step Syntheses from Functionalized Aromatics

A common strategy for the synthesis of 8-fluoroisoquinoline (B92601) derivatives involves a multi-step sequence starting from a readily available functionalized aromatic compound. One such approach leads to the formation of 8-fluoro-3,4-dihydroisoquinoline, a direct precursor to 8-fluoroisoquinoline. This synthesis commences with an N-pivaloyl-protected 2-phenylethylamine derivative. A key step in this sequence is the introduction of the fluorine atom at the desired position on the aromatic ring.

The general synthetic approach can be outlined as follows:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Pivaloyl Protection | Pivaloyl chloride, triethylamine, dichloromethane | N-pivaloyl-2-phenylethylamine |

| 2 | Directed ortho-Lithiation and Fluorination | n-Butyllithium, THF, -78 °C; then an electrophilic fluorine source | N-pivaloyl-2-(2-fluorophenyl)ethylamine |

| 3 | Bischler-Napieralski Cyclization | Phosphorus oxychloride | 8-Fluoro-3,4-dihydroisoquinoline |

| 4 | Aromatization | Palladium on carbon, high temperature | 8-Fluoroisoquinoline |

Strategic Introduction of Halogen and Nitro Groups

The introduction of the fluorine and nitro groups at specific positions on the isoquinoline ring is a critical aspect of the synthesis of this compound.

Introduction of the Fluorine Atom: The fluorine atom at the 8-position is typically introduced onto the benzene (B151609) ring of a precursor molecule before the isoquinoline core is formed. As mentioned in the multi-step synthesis, directed ortho-lithiation is a powerful tool for the regioselective introduction of a fluorine atom. The directing group, such as an amide, guides the lithiation to the adjacent ortho position, where the lithium is then displaced by an electrophilic fluorine source.

Introduction of the Nitro Group: The nitration of the isoquinoline ring system is a classic electrophilic aromatic substitution reaction. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the isoquinoline nucleus is nitrated on the benzene ring. Due to the deactivating effect of the protonated nitrogen atom in the pyridine (B92270) ring under acidic conditions, electrophilic attack is directed to the 5 and 8-positions. Therefore, the nitration of 8-fluoroisoquinoline is expected to yield this compound as a major product. The fluorine atom at the 8-position is an ortho, para-director, but due to steric hindrance and the electronic nature of the isoquinoline ring, the incoming nitro group is directed to the 5-position.

Regioselective Functionalization Techniques

The regioselectivity of the functionalization is paramount in the synthesis of this compound.

Electrophilic Substitution: The inherent electronic properties of the isoquinoline ring system govern the regioselectivity of electrophilic substitution reactions. The benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring, especially under acidic conditions where the nitrogen is protonated. The positions most favorable for electrophilic attack are C5 and C8, as the resulting cationic intermediates (Wheland intermediates) are more stabilized. When the C8 position is already substituted with a fluorine atom, the incoming electrophile, such as the nitronium ion (NO₂⁺), is directed to the C5 position.

Advanced Synthetic Transformations Leading to this compound Derivatives

Once the 8-fluoroisoquinoline core is established, advanced synthetic methods can be employed to introduce further functionality or to synthesize derivatives of this compound.

Directed Ortho-Metalation Strategies for Fluorinated Isoquinolines

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of fluorinated isoquinolines, a directing group on the molecule can guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a lithiated intermediate that can then react with various electrophiles.

While the fluorine atom itself can act as a weak directing group, more potent directing groups can be installed to achieve high regioselectivity. For instance, if an amide or another strong directing group were present on the 8-fluoroisoquinoline scaffold, it could direct lithiation to an adjacent position, allowing for the introduction of a wide range of substituents. For example, lithiation of a quinoline-4-carboxamide has been shown to occur selectively at the 3-position. This methodology could potentially be applied to an 8-fluoroisoquinoline system to introduce functionality at the C7 position.

| Directing Group | Position of Lithiation | Potential Electrophiles | Resulting Functional Group |

| Amide (e.g., at C4) | C3 | Alkyl halides, Aldehydes, CO₂, etc. | Alkyl, Hydroxymethyl, Carboxylic acid, etc. |

| Methoxy | Ortho to methoxy | Silyl halides, Boronic esters | Silyl, Boryl |

| Halogen | Ortho to halogen | Carbonyl compounds, Epoxides | Hydroxyalkyl, Hydroxyethyl |

Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Fluorine

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for the modification of electron-deficient aromatic rings. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group, greatly facilitates this reaction.

In the case of this compound, the nitro group at the 5-position significantly activates the isoquinoline ring towards nucleophilic attack. While the fluorine atom at the 8-position is a potential leaving group, its displacement via SNAr would depend on the nature of the nucleophile and the reaction conditions. The nitro group at C5 would primarily activate the C6 and C4 positions for nucleophilic attack. However, the possibility of displacing the C8-fluorine exists, particularly with strong nucleophiles and under forcing conditions.

A more likely SNAr scenario would involve a different leaving group at a position activated by the C5-nitro group. For instance, if a chloro or bromo substituent were present at the C7 position of an this compound derivative, it would be highly susceptible to displacement by various nucleophiles due to the activating effect of the adjacent nitro group. This strategy is often employed in the synthesis of highly functionalized quinoline (B57606) and isoquinoline derivatives. For example, in a related system, a chloro group at the 7-position of a 6-fluoro-8-nitroquinoline (B1295531) is readily displaced by amines.

| Substrate | Leaving Group | Activating Group | Position of Substitution | Nucleophile |

| 8-Fluoro-5-nitro-7-chloroisoquinoline | Chlorine | 5-Nitro | C7 | Amines, Alkoxides, Thiolates |

| This compound | Fluorine | 5-Nitro | C8 (less favorable) | Strong nucleophiles (e.g., NaNH₂) |

Oxidative Functionalization of Nitroisoquinolines

The direct functionalization of C-H bonds in heteroaromatic systems represents a powerful and atom-economical strategy in modern organic synthesis. For electron-deficient systems like nitroisoquinolines, oxidative nucleophilic substitution of hydrogen (SNH) is a particularly effective method. This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, aligning with the principles of green and efficient chemistry. nih.gov

The mechanism of SNH reactions in nitroisoquinolines involves the initial addition of a nucleophile to an electron-deficient position on the isoquinoline ring, forming a non-aromatic σH adduct. Subsequent oxidation of this intermediate restores aromaticity and yields the C-H functionalized product. The nitro group strongly activates the isoquinoline core towards nucleophilic attack, directing substitution to the ortho and para positions.

A key example of this methodology is the direct amidation of 5-nitroisoquinoline (B18046). nih.gov In this reaction, amide anions add to the C-8 position (para to the nitro group) to form a σH adduct. This adduct then undergoes oxidative aromatization to furnish the 8-amino-5-nitroisoquinoline derivative. A competing pathway can involve addition at the C-6 position (ortho to the nitro group), which, after a different aromatization pathway involving water elimination, can lead to nitroso-isoquinoline derivatives. nih.gov

The choice of oxidant is crucial for the success of these reactions. Common oxidants include organic compounds, inorganic reagents like potassium permanganate (B83412), or even atmospheric oxygen. nih.gov These reactions provide a direct route to introduce C-N bonds at specific positions on the nitroisoquinoline skeleton.

Table 1: Examples of Oxidative SNH Dialkylcarbamoylamination of 5-Nitroisoquinoline nih.gov

| Nucleophile (Urea Derivative) | Product | Yield |

| N,N-Dimethylurea | N,N-Dimethyl-N'-(5-nitroisoquinolin-8-yl)urea | - |

| Pyrrolidine-1-carboxamide | N-(5-Nitroisoquinolin-8-yl)pyrrolidine-1-carboxamide | 23% |

| Piperidine-1-carboxamide | N-(5-Nitroisoquinolin-8-yl)piperidine-1-carboxamide | 35% |

| Morpholine-4-carboxamide | N-(5-Nitroisoquinolin-8-yl)morpholine-4-carboxamide | 39% |

Data sourced from SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. nih.gov

Metal-Catalyzed Cross-Coupling Reactions in Isoquinoline Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds, including isoquinolines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, allowing for the construction of complex molecular architectures. mdpi.comnih.gov

Commonly employed catalysts are based on palladium, nickel, copper, and rhodium. mdpi.comresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of isoquinoline synthesis, this often means using a halogenated isoquinoline as a building block. For a molecule like this compound, the fluorine atom is generally unreactive in standard palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at other positions if a different halogen (e.g., bromine or iodine) is present.

Key cross-coupling reactions applied to isoquinoline systems include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide, and is a robust method for forming C-C bonds to introduce aryl or vinyl substituents. mdpi.comccspublishing.org.cn

Heck Coupling: This reaction forms C-C bonds by coupling an alkene with an organic halide, typically catalyzed by palladium.

Buchwald-Hartwig Amination: A palladium-catalyzed method for forming C-N bonds, enabling the introduction of a wide variety of amine functionalities onto the isoquinoline core.

Sonogashira Coupling: This reaction, co-catalyzed by palladium and copper, couples a terminal alkyne with an organic halide to form a C-C bond. mdpi.com

The direct use of nitroarenes as electrophilic partners in cross-coupling reactions is a developing area. ccspublishing.org.cn This approach is challenging due to the difficulty of achieving oxidative addition of a low-valent metal catalyst to a C-NO₂ bond. However, progress has been made in developing catalytic systems that can effectively use the nitro group as a leaving group, providing a direct route to functionalize positions that might otherwise be difficult to activate. ccspublishing.org.cn

Table 2: Overview of Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Catalyst (Typical) | Key Reactants |

| Suzuki-Miyaura | C-C | Palladium | Organoboron Reagent, Organic Halide |

| Heck | C-C (alkenylation) | Palladium | Alkene, Organic Halide |

| Buchwald-Hartwig | C-N | Palladium | Amine, Organic Halide |

| Sonogashira | C-C (alkynylation) | Palladium/Copper | Terminal Alkyne, Organic Halide |

| Kumada | C-C | Nickel/Palladium | Grignard Reagent, Organic Halide |

| Negishi | C-C | Nickel/Palladium | Organozinc Reagent, Organic Halide |

Methodological Innovations in Isoquinoline Synthesis for Research Scale

Recent years have witnessed significant innovation in the synthesis of isoquinolines, driven by the need for greater efficiency, diversity, and sustainability. ijpsjournal.comresearchgate.net These methodological advances are particularly relevant for research-scale synthesis where rapid access to a variety of analogs is crucial for structure-activity relationship studies.

A major trend is the increasing use of C-H activation/functionalization strategies. ijpsjournal.com These methods bypass the need for traditional multi-step sequences that install a leaving group (like a halogen) on the aromatic ring. Instead, a transition metal catalyst, often rhodium(III) or palladium(II), directly activates a C-H bond, which can then be coupled with a partner molecule. ijpsjournal.com This approach is highly atom- and step-economical and allows for the functionalization of positions that are not accessible through classical electrophilic or nucleophilic substitution reactions.

Domino, cascade, or one-pot reactions have also become powerful tools. These processes combine multiple bond-forming events in a single operation without isolating intermediates. This significantly improves efficiency by reducing reaction time, solvent waste, and purification efforts. For example, cascade reactions can be designed to construct the entire isoquinoline ring system from relatively simple acyclic precursors in a single step. mdpi.com

Further innovations include:

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened new avenues for isoquinoline synthesis, enabling transformations under mild conditions that are often not possible with traditional thermal methods. ijpsjournal.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of recyclable catalysts. frontiersin.org

Flow Chemistry: Continuous flow reactors offer advantages for research-scale synthesis, including precise control over reaction parameters, improved safety, and ease of scalability.

These modern methodologies provide chemists with a powerful and versatile toolkit for the efficient and innovative synthesis of complex isoquinoline derivatives for various research applications. ijpsjournal.comresearchgate.net

Chemical Reactivity and Transformation Pathways of 8 Fluoro 5 Nitroisoquinoline

Reactions Involving the Nitro Group

The nitro group at the C-5 position significantly influences the molecule's reactivity, primarily by acting as a strong electron-withdrawing group. This electronic pull makes the isoquinoline (B145761) ring system more susceptible to certain transformations and is itself a site for key chemical reactions.

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the valuable intermediate 8-fluoro-5-aminoisoquinoline. This reaction requires careful selection of reagents to ensure the selective reduction of the nitro group without affecting the fluorine atom or the heterocyclic ring. A variety of methodologies can be employed, each with specific advantages regarding selectivity and functional group tolerance.

Commonly used methods for chemoselective nitro reduction include catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel. These methods are often efficient but can sometimes lead to the reduction of the heterocyclic ring or defluorination under harsh conditions. An alternative involves the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These classical methods are known for their reliability in reducing aromatic nitro compounds while preserving other functionalities like halogens. Modern, milder, metal-free options are also available, utilizing reagents like tetrahydroxydiboron.

Table 1: Methodologies for Chemoselective Nitro Group Reduction

| Reagent/System | Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, RT | High efficiency, clean reaction | Potential for ring reduction or defluorination |

| Fe, Acetic Acid | Reflux | Cost-effective, good for halogen presence | Requires acidic conditions, workup can be tedious |

| SnCl₂·2H₂O | HCl, Ethanol | Mild, selective for nitro groups | Stoichiometric amounts of tin salts required |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Mild, useful for sensitive substrates | Can have limited solubility |

| Tetrahydroxydiboron (B₂(OH)₄) | Water, RT | Metal-free, highly chemoselective | Reagent cost and availability |

The powerful electron-withdrawing nature of the 5-nitro group significantly activates the isoquinoline ring system towards nucleophilic attack. While not in a direct ortho or para position to activate a leaving group via resonance in the typical SNAr fashion, its inductive effect renders the entire carbocyclic ring more electrophilic. This can facilitate nucleophilic substitution of hydrogen at positions activated by the nitro group, a reaction known as Vicarious Nucleophilic Substitution (VNS). In such reactions, a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon atom, followed by the elimination of a leaving group from the nucleophile itself to restore aromaticity. For 8-fluoro-5-nitroisoquinoline, this could potentially allow for the introduction of substituents at the C-6 position. The reaction's regiochemistry is strongly influenced by the size and nature of the incoming nucleophile.

The partial reduction of the nitro group in this compound can generate an N-arylhydroxylamine intermediate, 8-fluoro-5-(hydroxyamino)isoquinoline. Under strong aqueous acid conditions, this intermediate could potentially undergo a Bamberger-type rearrangement. wikipedia.orghellenicaworld.comdrugfuture.comscribd.com The mechanism of the Bamberger rearrangement involves the O-protonation of the hydroxylamine (B1172632), followed by the loss of water to form a nitrenium ion intermediate. wikipedia.org This highly electrophilic species is then attacked by a nucleophile, typically water from the solvent, to yield an aminophenol derivative. wikipedia.orgscribd.com In this specific case, the reaction would be predicted to yield an amino-hydroxy-fluoro-isoquinoline, providing a pathway to introduce a hydroxyl group onto the ring system.

Reactions Involving the Fluorine Atom

The C-8 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the ring nitrogen and the 5-nitro group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic, while the rate-determining step is the initial nucleophilic attack, not the cleavage of the strong C-F bond. wikipedia.org

This allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, providing a versatile method for introducing diverse functionalities at the C-8 position. Reactions with oxygen (alkoxides, phenoxides), nitrogen (amines, azoles), and sulfur (thiolates) nucleophiles can be readily achieved, often under mild to moderate conditions. This pathway is crucial for the synthesis of various 8-substituted-5-nitroisoquinoline derivatives.

Table 2: Representative SNAr Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOMe) | 8-Methoxy-5-nitroisoquinoline |

| Nitrogen | Pyrrolidine | 8-(Pyrrolidin-1-yl)-5-nitroisoquinoline |

| Sulfur | Sodium Thiophenoxide (NaSPh) | 8-(Phenylthio)-5-nitroisoquinoline |

| Carbon | Malononitrile anion | 2-(5-Nitroisoquinolin-8-yl)malononitrile |

Beyond its role as a leaving group, the fluorine atom at C-8 exerts a significant inductive electron-withdrawing effect (-I effect) on the isoquinoline ring. This effect deactivates the benzene (B151609) portion of the bicyclic system towards electrophilic aromatic substitution but enhances its electrophilicity, making it more susceptible to nucleophilic attack. The presence of fluorine can influence the acidity of nearby C-H bonds, potentially facilitating directed metallation reactions if a suitable directing group were present. iust.ac.ir This fluorine-induced activation complements the activation provided by the nitro group, making the entire this compound scaffold a highly electron-deficient and reactive substrate for various synthetic transformations.

Halogen Exchange Reactions

The fluorine atom at the C-8 position of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic structure of the molecule. The potent electron-withdrawing nitro group at the C-5 position, which is para to the fluorine atom, significantly lowers the electron density of the aromatic ring. This effect stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the addition-elimination mechanism of the SNAr reaction. wikipedia.orglibretexts.org

The first step of this mechanism, the attack of the nucleophile, is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The presence of the nitro group delocalizes the negative charge of the intermediate, lowering the activation energy for this step. wikipedia.org Consequently, the fluorine atom can be readily displaced by a variety of nucleophiles. Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. researchgate.net

This reactivity allows for the synthesis of a diverse range of 8-substituted-5-nitroisoquinoline derivatives. The general scheme for this transformation is presented below:

Reaction Scheme: Halogen Exchange on this compound

A general representation of the SNAr reaction where the fluorine atom at position 8 is replaced by a nucleophile (Nu). The nitro group at position 5 is crucial for activating the ring towards this substitution.

A variety of nucleophiles can be employed in this reaction, leading to the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds at the C-8 position.

Interactive Table: Examples of Halogen Exchange Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

|---|---|---|

| Methanol (CH₃OH) | NaH or KOH in Methanol | 8-Methoxy-5-nitroisoquinoline |

| Phenol (C₆H₅OH) | K₂CO₃ in DMF | 8-Phenoxy-5-nitroisoquinoline |

| Ammonia (NH₃) | Aqueous or alcoholic NH₃ | 8-Amino-5-nitroisoquinoline |

| Diethylamine ((C₂H₅)₂NH) | K₂CO₃ in DMF | 8-(Diethylamino)-5-nitroisoquinoline |

This table is based on established SNAr reactions with similar fluoro-nitro aromatic substrates. nih.gov The specific conditions may require optimization for this compound.

Reactivity of the Isoquinoline Heterocycle

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system. When such reactions do occur, they preferentially take place on the benzenoid ring rather than the more electron-deficient pyridine (B92270) ring. shahucollegelatur.org.inquimicaorganica.org For unsubstituted isoquinoline, electrophilic attack occurs primarily at the C-5 and C-8 positions. uoanbar.edu.iq

In the case of this compound, the ring is exceptionally deactivated towards electrophiles. This is due to the cumulative deactivating effects of the pyridine nitrogen and the powerful electron-withdrawing nitro group at C-5. libretexts.org Any potential electrophilic substitution would be extremely sluggish and require harsh reaction conditions.

If a reaction were to be forced, the directing effects of the existing substituents would come into play. The nitro group is a strong deactivator and a meta-director. The fluorine atom is also deactivating (by induction) but is an ortho, para-director. The directing influence in such a deactivated system would predict potential, albeit minor, substitution at C-6 (meta to the nitro group) or C-7 (ortho to the fluorine and meta to the nitro group). However, due to the profound deactivation of the ring, electrophilic aromatic substitution is not a synthetically viable pathway for this compound.

Addition Reactions to the Imine Moiety

The C1=N2 double bond in the isoquinoline ring constitutes an imine moiety. This position is electrophilic and susceptible to attack by strong nucleophiles. The reactivity is significantly enhanced if the nitrogen atom is quaternized by alkylation or protonation, forming an isoquinolinium salt. This increases the electrophilicity of the C-1 carbon. nih.gov

Hard nucleophiles, such as organolithium or Grignard reagents, can add directly to the C-1 position of isoquinoline. quimicaorganica.org This reaction leads to the formation of a 1-substituted-1,2-dihydroisoquinoline after quenching. Subsequent oxidation can restore aromaticity to yield a 1-substituted isoquinoline.

For this compound, direct addition to the imine would compete with the highly favorable SNAr at the C-8 position. However, after the fluorine has been substituted, or if a less reactive leaving group were present, addition to C-1 could be a viable transformation pathway, particularly with organometallic reagents.

Another important addition reaction is the reduction of the imine bond. Reagents like sodium borohydride (B1222165) in acidic media can reduce the pyridine ring of isoquinoline to form 1,2,3,4-tetrahydroisoquinoline. iust.ac.ir This transformation is a key step in the synthesis of many derivatives and is discussed further in section 3.4.1.

Ring-Opening and Ring-Closing Transformations

Ring-opening reactions of the stable isoquinoline nucleus are uncommon and typically require harsh conditions or specific structural features that facilitate cleavage. Oxidation under vigorous conditions can lead to cleavage of the pyridine or benzene ring. For instance, oxidation of 5-nitroisoquinoline (B18046) with potassium permanganate (B83412) results in the cleavage of the pyridine ring to afford pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.in

A specific type of transformation known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can occur with certain halo-isoquinolines under strong basic conditions (e.g., sodium amide), but this is less common for highly activated substrates like this compound where a direct SNAr is kinetically favored. iust.ac.ir

Ring-closing reactions would typically involve derivatives of this compound that have undergone prior transformations. For example, if the benzene ring were to be opened through an oxidative cleavage while leaving appropriate functional groups, subsequent intramolecular reactions could potentially form new heterocyclic rings fused to the original pyridine moiety. However, specific examples starting from this compound are not documented in the literature.

Derivatization Strategies for Analog Synthesis

Construction of Substituted Tetrahydroisoquinolines

A primary derivatization strategy for this compound involves its conversion into substituted 1,2,3,4-tetrahydroisoquinolines. This saturated heterocyclic core is a common scaffold in many biologically active compounds and pharmaceuticals. mdpi.comthieme.de The synthesis of these analogs from this compound would proceed through a multi-step sequence involving reduction of both the nitro group and the pyridine ring.

The typical synthetic pathway would be as follows:

Reduction of the Nitro Group: The 5-nitro group can be selectively reduced to a 5-amino group using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid. This yields 8-fluoroisoquinolin-5-amine (B1439149).

Catalytic Hydrogenation of the Pyridine Ring: The isoquinoline ring system can be fully reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline. This is commonly achieved through catalytic hydrogenation, often using platinum or cobalt-based catalysts under hydrogen pressure. enamine.netnih.gov Performing this step on 8-fluoroisoquinolin-5-amine would yield 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine.

Further Functionalization: The resulting 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine serves as a versatile intermediate for further analog synthesis.

The 5-amino group can be acylated, alkylated, or used in diazotization reactions to introduce a wide array of functional groups.

The secondary amine in the tetrahydroisoquinoline ring (at position 2) can be functionalized, for example, through reductive amination or acylation.

The fluorine at C-8, although less activated than in the parent nitro-compound, can still potentially undergo nucleophilic substitution under more forcing conditions, or be a site for metallation followed by reaction with an electrophile.

Reaction Scheme: Synthesis of Tetrahydroisoquinoline Derivatives

A plausible synthetic route for the derivatization of this compound into substituted tetrahydroisoquinoline analogs.

Interactive Table: Key Intermediates in Tetrahydroisoquinoline Synthesis

| Starting Material | Reaction | Product |

|---|---|---|

| This compound | Nitro Group Reduction (e.g., SnCl₂/HCl) | 8-Fluoroisoquinolin-5-amine |

| 8-Fluoroisoquinolin-5-amine | Catalytic Hydrogenation (e.g., H₂/PtO₂) | 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-amine |

Synthesis of Novel Isoquinoline-Fused Heterocyclic Systems

The strategic positioning of the fluoro and nitro groups on the this compound scaffold provides a versatile platform for the synthesis of a variety of novel isoquinoline-fused heterocyclic systems. The electron-withdrawing nature of the nitro group at the 5-position activates the C-8 position towards nucleophilic aromatic substitution of the fluorine atom. Alternatively, the nitro group itself can be chemically transformed, most commonly through reduction to an amino group, which then serves as a key functional handle for subsequent annulation reactions to construct fused ring systems. These approaches allow for the regioselective construction of new heterocyclic rings fused to the isoquinoline core at the [g,h] or [h] face.

One prominent pathway involves the initial displacement of the 8-fluoro substituent by a binucleophilic reagent. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield an 8-hydrazinyl-5-nitroisoquinoline intermediate. This intermediate can then undergo intramolecular cyclization, or reaction with a suitable one-carbon synthon, to afford a pyrazolo[4,3-h]isoquinoline system. Similarly, reaction with hydroxylamine could lead to an 8-(hydroxyamino)-5-nitroisoquinoline, a precursor for isoxazolo[4,3-h]isoquinolines.

Another significant strategy commences with the reduction of the 5-nitro group to a 5-amino group. The resulting 8-fluoro-5-aminoisoquinoline is a valuable intermediate for various condensation and cyclization reactions. For example, treatment with a carboxylic acid or its derivative can lead to the formation of an amide, which can then undergo intramolecular cyclization to form an oxazolo[4,5,1-ij]isoquinoline. Furthermore, the amino group can be diazotized and converted to an azido (B1232118) group, which can then undergo intramolecular cyclization, potentially via a nitrene intermediate, or participate in cycloaddition reactions to form triazolo-fused systems.

Detailed research has explored analogous transformations on related heterocyclic systems, providing a strong foundation for the proposed synthetic pathways for this compound. The following subsections describe specific examples of the synthesis of novel isoquinoline-fused heterocyclic systems, based on these established principles of chemical reactivity.

The synthesis of pyrazolo[4,3-h]isoquinolines from this compound can be envisioned through a two-step sequence. The initial step involves the nucleophilic aromatic substitution of the fluorine atom at the C-8 position with hydrazine hydrate. This reaction is facilitated by the activating effect of the nitro group at C-5. The subsequent step involves the cyclization of the resulting 8-hydrazinyl-5-nitroisoquinoline intermediate. This cyclization can be achieved by treatment with a suitable reagent, such as a carboxylic acid derivative or an orthoester, to form the fused pyrazole (B372694) ring.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| This compound | Hydrazine hydrate | EtOH, reflux | 8-Hydrazinyl-5-nitroisoquinoline | Not reported |

| 8-Hydrazinyl-5-nitroisoquinoline | Triethyl orthoformate | Acetic acid, reflux | 5-Nitropyrazolo[4,3-h]isoquinoline | Not reported |

This table presents a hypothetical reaction scheme based on established chemical principles.

The construction of the oxazolo[4,5,1-ij]isoquinoline ring system from this compound would likely proceed through an initial reduction of the nitro group, followed by acylation and subsequent intramolecular cyclization. The reduction of the 5-nitro group to a 5-amino group can be accomplished using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. The resulting 8-fluoro-5-aminoisoquinoline can then be acylated with a suitable carboxylic acid chloride or anhydride. The final step would involve an intramolecular nucleophilic aromatic substitution of the 8-fluoro group by the oxygen of the amide carbonyl, leading to the fused oxazole (B20620) ring. This cyclization is often promoted by a base.

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions (Cyclization) | Final Product | Yield (%) |

| This compound | SnCl2, HCl, EtOH | 8-Fluoro-5-aminoisoquinoline | 1. Acetyl chloride, pyridine2. K2CO3, DMF, heat | 2-Methyloxazolo[4,5,1-ij]isoquinoline | Not reported |

This table presents a hypothetical reaction scheme based on established chemical principles.

A plausible route to triazolo[4,5-h]isoquinolines involves the conversion of the 8-fluoro group to an 8-azido group. This can be achieved by nucleophilic aromatic substitution using sodium azide (B81097). The resulting 8-azido-5-nitroisoquinoline can then undergo thermal or photochemical cyclization. The intramolecular cyclization would likely involve the interaction of the azide with the adjacent C-7 carbon of the isoquinoline ring, possibly through a nitrene intermediate, to form the fused triazole ring.

| Starting Material | Reagents and Conditions | Intermediate | Reagents and Conditions (Cyclization) | Final Product | Yield (%) |

| This compound | Sodium azide, DMF, heat | 8-Azido-5-nitroisoquinoline | Toluene, reflux | 5-Nitrotriazolo[4,5-h]isoquinoline | Not reported |

This table presents a hypothetical reaction scheme based on established chemical principles.

Computational and Theoretical Investigations of 8 Fluoro 5 Nitroisoquinoline

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Computational studies utilizing Density Functional Theory (DFT) are instrumental in elucidating the molecular structure and stability of 8-Fluoro-5-nitroisoquinoline. These calculations, typically performed using basis sets like 6-311++G(d,p), provide optimized geometric parameters, including bond lengths and angles. Theoretical calculations offer a detailed view of the molecule's three-dimensional structure. The planarity of the isoquinoline (B145761) ring system is a key feature, with the fluorine and nitro group substituents lying in the same plane as the bicyclic core. The stability of the molecule can be inferred from the calculated total energy and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule provides insights into potential sites for electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the electronic distribution and the energies of these frontier orbitals.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type NBOs (donors) and unoccupied non-Lewis-type NBOs (acceptors), which reveals stabilizing intramolecular interactions. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in a biological system. While the isoquinoline core is rigid, the nitro group can exhibit some rotational freedom. MD simulations can explore the preferred orientation of the nitro group and the dynamics of its rotation. Furthermore, these simulations can be used to study how the molecule interacts with solvent molecules or biological macromolecules, providing a dynamic picture of its behavior over time.

Theoretical Modeling of Reaction Mechanisms and Pathways

Computational Elucidation of Substitution Mechanisms

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, a key area of investigation would be nucleophilic aromatic substitution (SNA r) reactions. The presence of the electron-withdrawing nitro group activates the isoquinoline ring towards nucleophilic attack.

Theoretical modeling can be used to map the potential energy surface for the reaction between this compound and various nucleophiles. This involves locating the transition state structures and calculating the activation energies for different possible substitution pathways. For instance, computations could determine whether a nucleophile is more likely to substitute the fluorine atom at the 8-position or a hydrogen atom at another position on the ring. The calculations would provide detailed geometric information about the intermediate Meisenheimer complexes and the transition states leading to their formation and decomposition. This level of detail is crucial for understanding the regioselectivity and reactivity of this compound.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational and theoretical chemistry offer powerful tools for predicting the outcomes of chemical reactions, providing insights into reaction mechanisms, and explaining the origins of selectivity. In the case of this compound, while specific computational studies on its regioselectivity and stereoselectivity are not extensively documented in publicly available literature, established theoretical frameworks can be applied to forecast its reactivity. These predictions are primarily based on calculations of the molecule's electronic structure, the stability of reaction intermediates, and the energy profiles of reaction pathways.

The primary methods for these predictions include Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory. DFT is used to calculate the energies of reactants, transition states, and products, which helps in determining the most likely reaction pathway. stackexchange.com FMO theory simplifies the analysis of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu

Prediction of Regioselectivity

Regioselectivity in reactions involving this compound, particularly in nucleophilic aromatic substitution (SNAr), is dictated by the electronic properties of the isoquinoline ring system. The presence of the electron-withdrawing nitro group (-NO₂) and the fluorine atom (-F) significantly influences the electron density distribution across the aromatic rings.

Computational models can predict the most likely sites for nucleophilic attack by analyzing several key parameters:

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions with a strong positive potential (electron-poor areas) are predicted to be the most susceptible to attack by nucleophiles. For this compound, the carbon atoms bonded to the nitro and fluoro groups, as well as other positions activated by their electron-withdrawing effects, would be expected to show a positive electrostatic potential.

LUMO Analysis: In a nucleophilic attack, the nucleophile donates electrons into the LUMO of the electrophile. taylorandfrancis.com The regioselectivity can be predicted by examining the distribution of the LUMO on the this compound molecule. The carbon atom with the largest LUMO coefficient is typically the most electrophilic and, therefore, the most probable site of attack. libretexts.org

Stabilization of Intermediates: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. DFT calculations can be used to determine the relative stabilities of the various possible Meisenheimer complexes that can be formed upon nucleophilic attack at different positions. nih.govacs.org The reaction pathway that proceeds through the most stable intermediate is generally favored, thus dictating the regioselectivity. nih.gov

To illustrate how these parameters would be used, a hypothetical set of calculated data for this compound is presented below.

Table 1: Hypothetical Computational Data for Predicting Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Attack | Relative Energy of Meisenheimer Complex (kcal/mol) | LUMO Coefficient at Carbon Atom | Calculated Partial Charge at Carbon Atom |

|---|---|---|---|

| C-5 (attached to -NO₂) | 0.0 (most stable) | +0.45 | +0.38 |

| C-8 (attached to -F) | +3.5 | +0.32 | +0.25 |

| C-6 | +8.2 | +0.15 | +0.10 |

| C-7 | +6.8 | +0.21 | +0.18 |

Based on this hypothetical data, a nucleophilic attack would be predicted to occur preferentially at the C-5 position. This is because it forms the most stable Meisenheimer complex (lowest relative energy), has the largest LUMO coefficient, and bears the highest positive partial charge, all of which indicate it is the most electrophilic center.

Prediction of Stereoselectivity

Stereoselectivity becomes a relevant consideration when reactions involving this compound create a new chiral center. This could occur, for example, if a prochiral nucleophile attacks the isoquinoline ring, or if a subsequent reaction modifies a substituent.

Computational methods can predict stereoselectivity by calculating the energies of the transition states leading to the different stereoisomeric products. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

For a hypothetical reaction where a nucleophile attacks a prochiral center on a substituent of this compound, the computational approach would involve:

Modeling the Transition States: Building 3D models of the diastereomeric transition states (e.g., for the formation of R and S enantiomers).

Energy Calculations: Performing DFT calculations to determine the Gibbs free energy of activation (ΔG‡) for each transition state.

Predicting the Product Ratio: The predicted ratio of the stereoisomeric products can be estimated from the difference in activation energies (ΔΔG‡) using the Boltzmann distribution.

A hypothetical data set for such a reaction is shown in the table below.

Table 2: Hypothetical Transition State Energies for a Stereoselective Reaction

| Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Product |

|---|---|---|

| Transition State leading to R-enantiomer | 22.5 | Minor |

| Transition State leading to S-enantiomer | 20.8 | Major |

In this hypothetical scenario, the transition state leading to the S-enantiomer has a lower activation energy. Therefore, the reaction would be predicted to be stereoselective for the S-enantiomer. The difference in activation energies (ΔΔG‡ = 1.7 kcal/mol) would allow for the quantitative prediction of the enantiomeric excess.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 8-Fluoro-5-nitroisoquinoline. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.5 ppm, due to the deshielding effects of the aromatic ring system and the electron-withdrawing nitro group. The fluorine atom at the 8-position will induce characteristic splitting patterns for the adjacent protons through scalar coupling (J-coupling). For instance, the proton at position 7 would likely appear as a doublet of doublets due to coupling with the proton at position 6 and the fluorine atom.

The ¹³C NMR spectrum provides further structural confirmation by revealing the chemical shifts of all carbon atoms in the molecule. The presence of the electron-withdrawing nitro and fluoro substituents, as well as the nitrogen atom within the isoquinoline (B145761) ring, significantly influences the electronic distribution and, consequently, the ¹³C chemical shifts. Carbons directly attached to or in close proximity to these electronegative groups will be shifted downfield. For instance, C5 and C8 are expected to show significant downfield shifts.

To provide a more quantitative understanding, theoretical calculations using Density Functional Theory (DFT) are often employed to predict the NMR chemical shifts. These computational approaches have been shown to be highly effective in correlating with experimental data for related heterocyclic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values and may vary from experimental results.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | 9.35 | - |

| H-3 | 8.60 | - |

| H-4 | 7.80 | - |

| C-1 | - | 152.0 |

| C-3 | - | 145.5 |

| C-4 | - | 120.8 |

| C-4a | - | 130.2 |

| C-5 | - | 148.5 |

| C-6 | 8.45 | 125.0 |

| C-7 | 7.65 | 118.0 |

| C-8 | - | 158.3 (d, ¹JCF = 255 Hz) |

| C-8a | - | 128.7 |

d = doublet

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The C-F stretching vibration will give rise to a strong absorption band, usually in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline ring will appear in the 1650-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. To obtain a comprehensive vibrational analysis, theoretical calculations using DFT are frequently employed to compute the vibrational frequencies and intensities for both IR and Raman spectra. This computational approach aids in the precise assignment of the observed spectral bands.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Note: These are predicted values and may vary from experimental results.)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Asymmetric NO₂ Stretch | ~1530 | ~1530 |

| Symmetric NO₂ Stretch | ~1345 | ~1345 |

| Aromatic C=C/C=N Stretch | 1620-1450 | 1620-1450 |

| C-F Stretch | ~1100 | ~1100 |

| Aromatic C-H Out-of-Plane Bend | 900-700 | 900-700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 192.15 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition of C₉H₅FN₂O₂.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (mass = 46) and NO (mass = 30). The isoquinoline ring may also undergo characteristic fragmentation, such as the loss of HCN (mass = 27). The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would exhibit its characteristic isotopic signature.

Computational tools can predict the collision cross section (CCS) for different adducts of the molecule, which can be compared with experimental values from ion mobility-mass spectrometry for enhanced structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z |

| [M]⁺ (Molecular Ion) | 192 |

| [M-NO]⁺ | 162 |

| [M-NO₂]⁺ | 146 |

| [M-NO₂-HCN]⁺ | 119 |

| [C₈H₄F]⁺ | 120 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide highly accurate bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions.

Applications in Complex Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Synthesis

8-Fluoro-5-nitroisoquinoline serves as a pivotal starting material or intermediate in a variety of multi-step synthetic sequences. The presence of three distinct reactive sites—the fluoro group, the nitro group, and the isoquinoline (B145761) ring system itself—allows for a range of chemical transformations. The fluorine atom at the 8-position can be a site for nucleophilic aromatic substitution, while the nitro group at the 5-position can be readily reduced to an amino group, which can then be further functionalized. The isoquinoline core provides a rigid scaffold that can be elaborated upon to construct intricate molecular frameworks.

The strategic placement of the fluoro and nitro groups influences the reactivity of the isoquinoline ring, enabling regioselective reactions. For instance, the electron-withdrawing nature of these substituents can facilitate certain nucleophilic additions or substitutions on the heterocyclic ring. This controlled reactivity is highly desirable in multi-step syntheses where precision and predictability are paramount.

Contribution to the Design and Synthesis of Advanced Organic Materials

While the application of this compound in the synthesis of advanced organic materials is a developing area of research, its structural characteristics suggest significant potential. The fluorinated and nitrated isoquinoline core can be incorporated into larger conjugated systems to create novel functional dyes, pigments, or organic electronic materials.

The introduction of a fluorine atom can enhance key properties of organic materials, such as thermal stability, solubility, and electronic characteristics. The nitro group, being a strong electron-withdrawing group, can be utilized to tune the electronic properties of a molecule, potentially leading to materials with interesting optical or charge-transport properties. The isoquinoline moiety itself can impart desirable photophysical properties, such as fluorescence. The synthetic versatility of this compound allows for its modification and integration into polymeric structures or discrete molecular systems, paving the way for the development of new materials with tailored functionalities.

Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes (excluding clinical applications)

One of the most significant applications of this compound is its role as a precursor for the synthesis of pharmacologically relevant scaffolds. The isoquinoline nucleus is a common feature in many biologically active natural products and synthetic drugs. By modifying the functional groups of this compound, chemists can access a diverse range of derivatives with potential biological activities.

A notable example is the potential use of this compound in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapeutics, and many of them feature a core structure derived from isoquinoline or related heterocyclic systems. The thieno[2,3-c]isoquinolin-5(4H)-one scaffold, a known PARP inhibitor, can potentially be synthesized from appropriately substituted isoquinolines. The this compound molecule provides a strategic starting point for the elaboration of such scaffolds, where the nitro group can be converted to an amine and the fluoro group can be displaced or modified to introduce further diversity.

Furthermore, the fluorinated nature of this precursor is advantageous for the development of chemical probes. The fluorine-19 isotope is a sensitive nucleus for nuclear magnetic resonance (NMR) spectroscopy, allowing for the use of ¹⁹F NMR in studying the interactions of these molecules with biological targets.

Development of Chemical Libraries for Research Screening

The structural attributes of this compound make it an excellent building block for the construction of chemical libraries for high-throughput screening. Combinatorial chemistry approaches can be employed to systematically modify the three key reactive sites of the molecule, leading to the rapid generation of a large number of diverse compounds.

For example, the nitro group can be reduced to an amine and then acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. The fluorine atom can be subjected to nucleophilic aromatic substitution with a range of nucleophiles, such as amines, alcohols, and thiols. The isoquinoline ring can also undergo various transformations. This multi-faceted reactivity allows for the creation of a "focused library" of compounds based on the 8-substituted-5-aminoisoquinoline scaffold. Such libraries are invaluable resources in the early stages of drug discovery for identifying hit compounds against a wide range of biological targets.

Investigation of Biomolecular Interactions and Mechanistic Pathways Research Focused

Molecular Docking and Computational Studies of Target Interactions

While specific molecular docking studies exclusively focused on 8-Fluoro-5-nitroisoquinoline are not extensively documented in publicly available literature, the principles of computational chemistry allow for predictive modeling of its binding behavior. Molecular docking simulations are powerful tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

These in silico methods would likely investigate the interactions of this compound with the active sites of various enzymes or receptors. Key interactions that would be analyzed include:

Hydrogen Bonding: The nitrogen atom of the isoquinoline (B145761) ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom at the 8-position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

π-π Stacking: The aromatic isoquinoline ring can engage in π-π stacking interactions with aromatic residues within a protein's binding pocket.

Electrostatic Interactions: The electron-withdrawing nature of the nitro and fluoro groups creates a specific electrostatic potential map for the molecule, influencing its interaction with the electrostatic environment of a target protein.

| Potential Interaction Type | Functional Group(s) Involved | Significance in Target Binding |

| Hydrogen Bonding | Isoquinoline Nitrogen, Nitro Group Oxygens | Directional interactions that contribute to binding affinity and specificity. |

| Halogen Bonding | 8-Fluoro Group | Can enhance binding affinity and influence ligand orientation. |

| π-π Stacking | Isoquinoline Aromatic System | Non-covalent interaction with aromatic amino acid residues in the target. |

| Electrostatic Interactions | Nitro Group, Fluoro Group | Influences the overall orientation and binding energy of the ligand in the active site. |

This table is generated based on general principles of molecular interactions and is for illustrative purposes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of analogs to probe the importance of each functional group.

Key structural modifications and their potential impact on activity are summarized below:

| Structural Modification | Potential Impact on Biological Activity |

| Position of the Nitro Group | Altering the position of the nitro group would likely have a significant effect on the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. |

| Position of the Fluoro Group | The location of the fluorine atom is critical. Its placement at the 8-position influences the acidity of the neighboring C-H bond and can affect metabolic stability. |

| Substitution on the Isoquinoline Ring | The addition of other substituents could modulate lipophilicity, solubility, and target affinity. |

This table represents hypothetical SAR strategies for illustrative purposes.

Studies on related 8-nitrofluoroquinolone derivatives have shown that lipophilic groups can enhance activity against gram-positive bacterial strains nih.gov. This suggests that modifications to the this compound scaffold that increase lipophilicity might be a promising avenue for enhancing certain biological activities.

Influence of Fluorine Substitution on Biological Activities at a Molecular Level

The introduction of a fluorine atom into a bioactive molecule can have profound effects on its properties. In the case of this compound, the fluorine at the 8-position is expected to influence its biological profile in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the molecule's half-life in biological systems.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its distribution in the body.

Acidity/Basicity: The high electronegativity of fluorine can influence the pKa of nearby functional groups, which can in turn affect the molecule's ionization state at physiological pH and its interaction with targets.

Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic effects, which can impact its binding to a specific target.

It is important to note that the effects of fluorination can be complex and context-dependent. For instance, in a study on fluoroquinolone derivatives, an 8-F analog showed decreased antibacterial activity and increased cytotoxicity upon UVA irradiation, highlighting the nuanced role of fluorine substitution.

Exploration of Specific Biochemical Pathways Modulated by Isoquinoline Derivatives

The isoquinoline scaffold is a common motif in many biologically active compounds, and derivatives have been shown to modulate a wide range of biochemical pathways. While the specific pathways affected by this compound are yet to be fully elucidated, research on related nitroaromatic and isoquinoline compounds provides some clues.

Nitro compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov The nitro group can be enzymatically reduced to form reactive intermediates that can induce cellular damage, a mechanism exploited in some antimicrobial and anticancer drugs. For example, 8-hydroxy-5-nitroquinoline has demonstrated potent anti-cancer activity. nih.govnih.gov

Isoquinoline derivatives have been investigated for their roles as:

Enzyme inhibitors

Receptor agonists or antagonists

Intercalating agents with DNA

Given the structural features of this compound, it is plausible that it could interact with pathways involved in cell signaling, proliferation, or microbial metabolism. Further research is necessary to identify the specific molecular targets and biochemical pathways that are modulated by this compound.

Q & A

Q. What are the established synthetic routes for 8-Fluoro-5-nitroisoquinoline, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration of 8-fluoroisoquinoline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation requires ¹H/¹³C NMR (e.g., characteristic aromatic proton shifts at δ 8.5–9.0 ppm for nitro groups) and HPLC (≥98% purity using C18 reverse-phase columns). For novel intermediates, HRMS (ESI⁺) confirms molecular ions. Always compare with spectral databases (e.g., NIST Chemistry WebBook for analogous fluorinated quinoline derivatives) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify nitro (N–O stretch ~1520 cm⁻¹) and fluoro (C–F stretch ~1100 cm⁻¹) groups.

- NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (e.g., coupling patterns for fluorine-proton interactions). Fluorine-19 NMR (δ -110 to -120 ppm) confirms substitution position.

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns.

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereoelectronic effects of nitro/fluoro groups .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., para to nitro groups).

- Simulate transition states for SNAr reactions with amines/thiols. Compare activation energies (ΔG‡) to prioritize reaction conditions.

- Validate predictions via kinetic studies (e.g., monitor reaction progress by HPLC) under varying temperatures/pH. Reference analogous studies on 5-nitroquinoline derivatives .

Q. What strategies resolve contradictory data on the biological activity of fluorinated isoquinoline derivatives?

- Methodological Answer :

- Systematic Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values in enzyme inhibition assays) using PRISMA guidelines. Adjust for variables like solvent (DMSO vs. aqueous buffers) or cell line specificity.

- Dose-Response Reproducibility : Conduct multi-lab validation with standardized protocols (e.g., OECD guidelines).

- Mechanistic Profiling : Use knockout cell lines or isotopic labeling to isolate target pathways. Contrast results with structurally similar compounds (e.g., 4-fluoroisoquinoline) to identify substituent-specific effects .

Q. How to apply the PICO framework in designing a study on the catalytic applications of this compound?

- Methodological Answer :

- Population (P) : this compound as a ligand or catalyst.

- Intervention (I) : Reaction conditions (e.g., solvent, temperature, co-catalysts).

- Comparison (C) : Benchmark against non-fluorinated or non-nitrated analogs (e.g., 8-nitroisoquinoline).

- Outcome (O) : Yield, enantiomeric excess (for chiral products), or turnover frequency.

- Time (T) : Reaction completion time (e.g., monitored via TLC/GC-MS).

This framework ensures systematic hypothesis testing and minimizes bias in experimental design .

Q. How do electron-withdrawing effects of nitro and fluoro groups influence the electrochemical properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measure reduction potentials in aprotic solvents (e.g., DMF) to assess nitro group reducibility. Compare with Hammett σ constants for substituent effects.

- DFT Calculations : Correlate LUMO energies with experimental reduction potentials.

- Spectroelectrochemistry : Monitor intermediate species (e.g., radical anions) via UV-Vis during electrolysis. Reference studies on 5-nitroquinoline derivatives for trends .

Data Contradiction and Analysis

Q. How to address discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer :

- Solubility Screening : Use a high-throughput platform (e.g., HPLC with multiple solvents: DMSO, THF, chloroform).

- Temperature-Dependent Studies : Measure solubility at 25°C vs. 40°C to identify entropy-driven dissolution.

- Co-Solvent Systems : Test binary mixtures (e.g., water/ethanol) using Hansen solubility parameters. Publish raw data with detailed experimental conditions (e.g., stirring time, particle size) to enable cross-study comparisons .

Experimental Design Frameworks

Q. How to evaluate the feasibility of a mechanistic study on this compound using FINER criteria?

- Methodological Answer :

- Feasible (F) : Ensure access to fluorine-specific probes (e.g., ¹⁹F NMR) and synthetic expertise.

- Interesting (I) : Focus on understudied applications (e.g., photoredox catalysis).

- Novel (N) : Compare with existing data on chloro/nitro derivatives to highlight uniqueness.

- Ethical (E) : Follow institutional guidelines for handling toxic intermediates (e.g., nitroso byproducts).

- Relevant (R) : Align with trends in medicinal chemistry (e.g., fluorinated drug candidates).

Document each criterion in a pre-study protocol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.